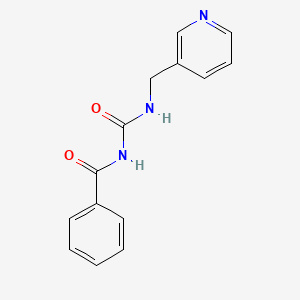

N-(pyridin-3-ylmethylcarbamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(pyridin-3-ylmethylcarbamoyl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to an amide group). Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of benzamide derivatives, including “this compound”, typically involves the condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The resulting products are then purified, and their structures are confirmed using spectroscopic and elemental methods .Aplicaciones Científicas De Investigación

Antitumor Activity and HDAC Inhibition

One significant area of research has been in the exploration of N-(pyridin-3-ylmethylcarbamoyl)benzamide derivatives for their antitumor activities. A study discusses the synthesis and biological evaluation of an orally active histone deacetylase (HDAC) inhibitor, which shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. This compound demonstrates significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).

Structural Analysis and Crystallography

Research on the crystal structure and Hirshfeld surface analysis of a similar N-(pyridin-2-ylmethyl)benzamide derivative reveals insights into the molecular configuration, demonstrating differences in the orientation of the pyridine ring with respect to the benzene ring (Artheswari et al., 2019).

Photocatalytic Degradation Studies

The kinetics and products of TiO2 photocatalytic degradation of pyridine, a core component of the chemical structure in many pesticides, have been studied. This research provides insights into the environmental applications of photocatalysis for the removal of noxious chemicals from water (Maillard-Dupuy et al., 1994).

Potassium Channel Openers for Epilepsy Treatment

N-Pyridyl benzamide derivatives have been identified as KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. This research highlights the potential therapeutic applications of these compounds in treating neurological conditions (Amato et al., 2011).

Inhibition of Aldosterone Synthase

A series of N-(Pyridin-3-yl)benzamides has been synthesized and evaluated for their inhibition of human aldosterone synthase (CYP11B2), demonstrating potential for selective in vitro inhibition. This research contributes to the understanding of how these compounds could be used to target specific enzymes involved in steroidogenesis (Zimmer et al., 2011).

Photophysical and Electrochemical Applications

Studies on pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties reveal their potential for use in luminescent materials and sensors. Such compounds exhibit significant photophysical behavior, depending on solvent polarity, and demonstrate mechanochromic properties (Srivastava et al., 2017).

Safety and Hazards

Direcciones Futuras

The future directions for “N-(pyridin-3-ylmethylcarbamoyl)benzamide” could involve further studies on its potential applications. For instance, it could be evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, its anticancer properties could also be explored .

Propiedades

IUPAC Name |

N-(pyridin-3-ylmethylcarbamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13(12-6-2-1-3-7-12)17-14(19)16-10-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRYAWBQLAPDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2656546.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2656555.png)

![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2656557.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide](/img/structure/B2656558.png)

![3,5-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2656561.png)

![2-hydroxy-8-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2656567.png)

![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656568.png)